molecular formula C21H15ClN2O2 B11539343 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11539343
M. Wt: 362.8 g/mol
InChI Key: XXLZCPAUAYJEHU-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a benzoxazole ring, and a phenol group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with 2-methylbenzoyl chloride under acidic conditions to form 2-(2-methylphenyl)-1,3-benzoxazole.

    Schiff Base Formation: The benzoxazole derivative is then reacted with 4-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base. This reaction typically occurs under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the benzoxazole ring is particularly significant in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the benzoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]aniline

Uniqueness

The presence of the chloro group in this compound distinguishes it from other similar compounds. This chloro group can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

4-chloro-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H15ClN2O2/c1-13-4-2-3-5-17(13)21-24-18-11-16(7-9-20(18)26-21)23-12-14-10-15(22)6-8-19(14)25/h2-12,25H,1H3

InChI Key

XXLZCPAUAYJEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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